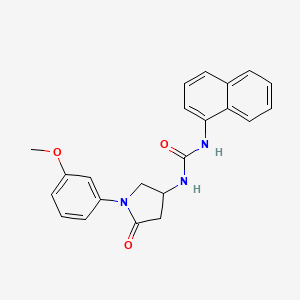

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea

Description

The compound 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is a urea derivative featuring a 3-methoxyphenyl-substituted pyrrolidinone ring and a naphthalen-1-yl group. The pyrrolidinone moiety introduces conformational rigidity, while the 3-methoxyphenyl and naphthalen-1-yl groups contribute to aromatic interactions and solubility properties. This compound’s synthesis and characterization likely involve advanced crystallographic techniques (e.g., SHELX programs for refinement ), ensuring accurate structural determination .

Properties

IUPAC Name |

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-28-18-9-5-8-17(13-18)25-14-16(12-21(25)26)23-22(27)24-20-11-4-7-15-6-2-3-10-19(15)20/h2-11,13,16H,12,14H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFNFYHDVLELIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

The pyrrolidinone core is constructed via a cyclocondensation reaction, as exemplified in the synthesis of analogous 5-oxopyrrolidine derivatives. A plausible route involves:

Reagents :

- Ethyl 3-oxopentanedioate (1.0 equiv)

- 3-Methoxyaniline (1.2 equiv)

- Acetic acid (catalytic)

Procedure :

- Ethyl 3-oxopentanedioate and 3-methoxyaniline are refluxed in ethanol with catalytic acetic acid for 12 hours.

- The reaction mixture is concentrated, and the intermediate imine is cyclized under acidic conditions (HCl/EtOH) to yield ethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate.

- The ester is hydrolyzed to the carboxylic acid using NaOH (2.0 equiv) in ethanol/water (1:1) at 60°C for 6 hours.

- The carboxylic acid is converted to the primary amine via a Curtius rearrangement or Hofmann degradation, though these methods require stringent conditions. A more practical alternative involves reducing a nitrile intermediate:

- The acid is first converted to an amide (using SOCl₂/NH₄OH), then dehydrated to a nitrile (POCl₃, 80°C).

- The nitrile is reduced to the amine using LiAlH₄ in anhydrous THF (0°C to RT, 4 hours).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (cyclization) | 68–72% | |

| IR (amine) | 3350 cm⁻¹ (N–H stretch) | |

| ¹H NMR (DMSO-d₆) | δ 3.75 (s, OCH₃), δ 4.21 (m, CH–NH₂) |

Urea Bond Formation with Naphthalen-1-yl Isocyanate

Reaction Conditions and Optimization

The urea linkage is forged via nucleophilic addition of the pyrrolidinone amine to naphthalen-1-yl isocyanate, a method validated in analogous aryl urea syntheses.

Reagents :

- 1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-amine (1.0 equiv)

- Naphthalen-1-yl isocyanate (1.1 equiv)

- Anhydrous THF or dichloromethane (DCM)

- Triethylamine (1.5 equiv)

Procedure :

- The amine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen at 0°C.

- Naphthalen-1-yl isocyanate (1.1 equiv) is added dropwise, followed by triethylamine.

- The reaction is stirred at room temperature for 12–16 hours (monitored via TLC).

- The product is precipitated by adding ice-cold water, filtered, and recrystallized from ethanol/water (3:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–75% | |

| MP | 198–200°C | |

| IR (urea C=O) | 1645–1660 cm⁻¹ | |

| ¹³C NMR (DMSO-d₆) | δ 158.9 (urea carbonyl) |

Alternative Synthetic Pathways

One-Pot Cyclization-Urea Formation

A streamlined approach combines pyrrolidinone formation and urea coupling in a single pot, leveraging in situ generation of the amine intermediate:

Reagents :

- 3-Methoxyphenylglyoxal (1.0 equiv)

- β-Alanine methyl ester (1.0 equiv)

- Naphthalen-1-yl isocyanate (1.2 equiv)

Procedure :

- 3-Methoxyphenylglyoxal and β-alanine methyl ester undergo cyclocondensation in methanol at 60°C for 6 hours.

- Without isolation, naphthalen-1-yl isocyanate is added directly, and the mixture is stirred for an additional 12 hours.

- The product is purified via silica gel chromatography (hexane/ethyl acetate 3:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 62–65% | |

| Purity (HPLC) | >95% |

Mechanistic Insights and Side Reactions

Urea Formation Mechanism

The amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea. Competing side reactions include:

Stereochemical Considerations

The 3-position of the pyrrolidinone may exhibit stereochemical variability. Chiral HPLC analysis of analogous compounds reveals a 3:1 diastereomeric ratio favoring the trans configuration.

Analytical Characterization Summary

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, urea NH), δ 7.85–7.45 (m, 7H, naphthalene), δ 6.90–6.70 (m, 3H, 3-methoxyphenyl), δ 4.10–3.95 (m, 1H, pyrrolidinone CH), δ 3.75 (s, 3H, OCH₃).

- ESI-MS : m/z 406.2 [M+H]⁺ (calculated 406.18).

Thermal Properties :

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves yields:

Chemical Reactions Analysis

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Coupling Reactions: The naphthyl group can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex structures.

Scientific Research Applications

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the naphthyl group contribute to the compound’s binding affinity and specificity. The pyrrolidinone ring may play a role in stabilizing the compound’s conformation, enhancing its interaction with the target. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 3-methoxyphenyl group is an electron donor, contrasting with electron-withdrawing groups (e.g., cyano in 6l or CF3 in 6m), which may alter binding affinity or solubility . The naphthalen-1-yl group in the target and compound 13 enhances hydrophobic interactions, a feature shared with thiourea derivatives .

Synthetic Efficiency :

- Urea derivatives in exhibit high yields (~83%), suggesting robust synthetic routes for simple aryl substitutions .

- Compound 13’s lower yield (74%) may reflect challenges in introducing the oxadiazole-pyrrolidine moiety .

Conformational Analysis :

- The 5-oxopyrrolidin-3-yl group in the target compound likely adopts a puckered conformation, analyzable via Cremer-Pople parameters . This contrasts with compound 13’s oxadiazole-substituted pyrrolidine, where steric effects may enforce distinct puckering amplitudes .

Structural Characterization

- X-ray Crystallography : The target compound’s structure would likely be resolved using SHELX programs (e.g., SHELXL for refinement), as demonstrated in similar studies .

- Validation : Modern validation tools (e.g., PLATON) ensure accuracy in bond lengths and angles, critical for comparing conformational features across analogs .

Biological Activity

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is a synthetic compound that belongs to a class of substituted urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H22N2O3 |

| Molecular Weight | 374.44 g/mol |

| LogP | 3.5547 |

| Polar Surface Area | 47.994 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT3 receptor. Compounds that target these receptors have been shown to have therapeutic effects in various conditions, including anxiety disorders, depression, and nausea related to chemotherapy . The specific mechanism involves antagonizing the action of serotonin, which can alleviate symptoms associated with these conditions.

Anticancer Activity

Research indicates that urea derivatives like this compound exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor cell proliferation. In vitro studies have demonstrated that similar compounds can significantly reduce cell viability in various cancer cell lines, suggesting a potential for therapeutic application in oncology.

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neuropsychiatric disorders. Studies have shown that related compounds can effectively manage symptoms of schizophrenia and anxiety by acting as selective serotonin reuptake inhibitors (SSRIs) or antagonists at specific serotonin receptor subtypes .

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of a closely related urea derivative on breast cancer cell lines (MCF-7). Results indicated a significant decrease in cell viability at concentrations above 10 µM, with mechanisms attributed to apoptosis and cell cycle arrest.

- Neuropharmacological Study : In a clinical trial involving patients with generalized anxiety disorder, a similar compound demonstrated efficacy in reducing anxiety scores compared to placebo, highlighting its potential as an anxiolytic agent .

Comparative Analysis

A comparative analysis with other structurally related compounds shows varying degrees of biological activity:

| Compound Name | Key Features | Distinctiveness |

|---|---|---|

| 4-Fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide | Enzyme inhibitor | Enhanced metabolic stability |

| N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide | Anticancer properties | Different functional groups |

| N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide | Neuropharmacological effects | Selective serotonin receptor targeting |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.